4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide
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Overview
Description
4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide is a complex organic compound with a molecular formula of C17H11F3N6OS and a molecular weight of 404.369 g/mol . This compound is notable for its intricate structure, which includes a trifluoromethyl group, a pyridine ring, a triazolopyridine moiety, and a thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide typically involves multiple steps. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation . This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of nitrogen and sulfur atoms in the structure makes it susceptible to oxidation reactions.
Reduction: The compound can be reduced under specific conditions, often involving hydrogenation.
Substitution: The trifluoromethyl group and pyridine ring can participate in substitution reactions, especially under the influence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to act as an inverse agonist for RORγt, a nuclear receptor involved in the regulation of immune responses . It also inhibits enzymes like PHD-1, JAK1, and JAK2, which play roles in various cellular processes .
Comparison with Similar Compounds
Similar compounds to 4-Methyl-N-(6-(6-(trifluoromethyl)pyridin-3-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)thiazole-5-carboxamide include other triazolopyridine derivatives. These compounds share structural similarities but differ in their specific substituents and functional groups. For example:
1-Phenyl-2-(4-(2-phenyl)-triazolo[1,5-a]pyridine: This compound has a phenyl group instead of a trifluoromethyl group.
2-(Pyridin-2-yl)-1,2,4-triazolo[1,5-a]pyridine: This compound lacks the thiazole ring present in the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H11F3N6OS |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
4-methyl-N-[6-[6-(trifluoromethyl)pyridin-3-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H11F3N6OS/c1-9-14(28-8-22-9)15(27)24-16-23-13-5-3-11(7-26(13)25-16)10-2-4-12(21-6-10)17(18,19)20/h2-8H,1H3,(H,24,25,27) |
InChI Key |
KUVSNLPZHNHFSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)NC2=NN3C=C(C=CC3=N2)C4=CN=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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